孟鲁司特砜

描述

Synthesis Analysis

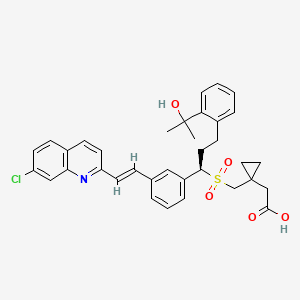

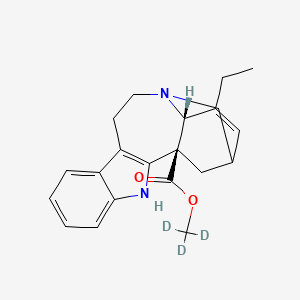

Montelukast, including its sulfone derivatives, undergoes hepatic microsomal metabolism in humans. Cytochrome P450 (CYP3A4) catalyzes the sulfoxidation process, transforming Montelukast into its sulfoxide and possibly its sulfone forms (Chiba et al., 1997). The chemical synthesis of Montelukast's oxidized derivatives, including its sulfoxide and potentially its sulfone forms, has been described, highlighting the methodologies for preparing these derivatives from Montelukast itself or its intermediates (Dufresne et al., 1996).

Molecular Structure Analysis

The molecular structure of Montelukast features a complex arrangement that facilitates its role as a leukotriene receptor antagonist. The structure-related studies have not directly detailed Montelukast Sulfone, but the structural elucidation of Montelukast and its metabolites provides insights into the interactions and transformations leading to various derivatives, including the sulfone variant. The crystal structure of Montelukast provides foundational knowledge for understanding the structural basis of its activity and derivatives (Thun et al., 2009).

Chemical Reactions and Properties

Montelukast's metabolism involves several pathways, with cytochrome P450 enzymes playing crucial roles in its oxidative metabolism. The formation of Montelukast Sulfone as a metabolite involves the oxidation of Montelukast, primarily through CYP3A4-mediated pathways. The metabolic pathways elucidate the chemical reactions leading to various metabolites, including the sulfoxide and sulfone derivatives (Balani et al., 1997).

Physical Properties Analysis

The physical properties of Montelukast Sulfone, derived from Montelukast, relate to its solubility, stability, and formulation characteristics. While specific studies on Montelukast Sulfone's physical properties are limited, the general stability of Montelukast under various conditions, including light and heat, provides insights into the stability profiles that would be relevant for its sulfone derivative. Montelukast demonstrates sensitivity to light and temperature, factors likely influential for the sulfone variant as well (Al Omari et al., 2007).

Chemical Properties Analysis

The chemical properties of Montelukast Sulfone, including reactivity and interaction with biological molecules, stem from its molecular structure and metabolism. The enzyme-mediated transformation of Montelukast to its sulfone derivative indicates specific chemical properties, such as increased polarity and potential for further metabolic interactions. The enzymatic activity involved in Montelukast's metabolism to its sulfone form highlights the chemical transformations and interactions at the molecular level (Shafiee et al., 1998).

科学研究应用

-

Molecular Pharmaceutics and Technological Formulations

- Application : This research focuses on the development of emerging strategies for the delivery of montelukast .

- Method : A wide variety of strategies can be found, from the formation of supramolecular adducts with cyclodextrins to encapsulation in nanoparticles and liposomes . The new dosage forms for montelukast are designed for non-enteric absorption, some for absorption in the oral cavity and another two being for local action in the nasal mucosa or in the pulmonary epithelium .

- Results : These strategies are expected to ultimately lead to the development of more patient-compliant dosage forms .

-

Apoptosis-Inducing Factor-Mediated Cell Death of Lung Cancer Cells

- Application : This research aims to develop novel chemo-prevention techniques and advancing treatment for lung cancer .

- Method : The study showed that montelukast induced apoptosis-inducing factor-mediated cell death of lung cancer cells .

- Results : The results showed a decrease in lung cancer risk in asthma patients who were administered montelukast .

安全和危害

Montelukast is generally considered safe, but there are concerns regarding adverse drug reactions, including the rare occurrence of Churg-Strauss syndrome and the possibility of neuropsychiatric events such as anxiety, depression, sleep disturbance, and suicidality9. In case of a spill or leak, avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye10.

未来方向

Montelukast is FDA-approved for treating chronic asthma and prophylaxis and the prevention of exercise-induced bronchoconstriction8. It is also approved to relieve seasonal and perennial allergic rhinitis symptoms8. However, because the benefits of montelukast may not outweigh the risk of neuropsychiatric adverse reactions in patients with allergic rhinitis, it should only be used for patients who have an intolerance or an inadequate response to alternative therapies7.

属性

IUPAC Name |

2-[1-[[(1R)-1-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfonylmethyl]cyclopropyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H36ClNO5S/c1-34(2,40)30-9-4-3-7-25(30)13-17-32(43(41,42)23-35(18-19-35)22-33(38)39)27-8-5-6-24(20-27)10-15-29-16-12-26-11-14-28(36)21-31(26)37-29/h3-12,14-16,20-21,32,40H,13,17-19,22-23H2,1-2H3,(H,38,39)/b15-10+/t32-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSYLIWVHJBIYCX-TZIWLTJVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=CC=C1CCC(C2=CC=CC(=C2)C=CC3=NC4=C(C=CC(=C4)Cl)C=C3)S(=O)(=O)CC5(CC5)CC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C1=CC=CC=C1CC[C@H](C2=CC=CC(=C2)/C=C/C3=NC4=C(C=CC(=C4)Cl)C=C3)S(=O)(=O)CC5(CC5)CC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H36ClNO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

618.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Montelukast Sulfone | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl (2S,3S,4S,5S)-5-acetamido-2,4-diacetyloxy-3-phenylsulfanyl-6-[(1S,2R)-1,2,3-triacetyloxypropyl]oxane-2-carboxylate](/img/structure/B1141061.png)

![1H-indole;1-[(3R,4S,5R,6R)-2,3,4,5-tetrahydroxy-6-(hydroxymethyl)oxan-4-yl]butan-1-one](/img/structure/B1141079.png)